N-methylisochroman-3-carboxamide
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Overview
Description
N-methylisochroman-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a methyl group attached to the nitrogen atom and an isochroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylisochroman-3-carboxamide typically involves the reaction of isochroman-3-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as oxalyl chloride to activate the carboxylic acid group, followed by the addition of methylamine to form the carboxamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-methylisochroman-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methyl group on the nitrogen atom can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methylisochroman-3-amine.
Substitution: Various N-alkyl or N-aryl isochroman-3-carboxamides.
Scientific Research Applications
N-methylisochroman-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methylisochroman-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isochroman-3-carboxamide: Lacks the methyl group on the nitrogen atom.
N-ethylisochroman-3-carboxamide: Contains an ethyl group instead of a methyl group.
N-methylisochroman-4-carboxamide: The carboxamide group is attached to the 4-position of the isochroman ring
Uniqueness
N-methylisochroman-3-carboxamide is unique due to the specific positioning of the methyl group and the carboxamide moiety, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-3,4-dihydro-1H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHANVJCSBVGCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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